molecular formula C21H23F2N9O2 B2536018 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide CAS No. 1171038-16-6

4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide

Cat. No.: B2536018
CAS No.: 1171038-16-6
M. Wt: 471.473
InChI Key: VFMCIETXAOVPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a synthetically designed, high-purity chemical reagent intended for laboratory research applications. Its sophisticated molecular architecture, featuring a 1,3,5-triazine core substituted with morpholino and 1H-imidazol-1-yl groups, and linked to a 2,4-difluorophenyl moiety via a piperazine carboxamide bridge, suggests potential for use in medicinal chemistry and drug discovery programs. This structural motif is common in compounds investigated for targeted protein inhibition . Researchers may find this compound valuable for exploring kinase biology, signal transduction pathways, and other cellular processes. The presence of the morpholine and imidazole heterocycles, which are frequent components in pharmacologically active molecules, indicates its potential utility in developing enzyme inhibitors or receptor modulators . This product is provided for research purposes in vitro and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) for proper personal protective equipment and handling procedures prior to use .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N9O2/c22-15-1-2-17(16(23)13-15)25-21(33)31-7-5-29(6-8-31)18-26-19(30-9-11-34-12-10-30)28-20(27-18)32-4-3-24-14-32/h1-4,13-14H,5-12H2,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMCIETXAOVPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazole ring : Known for its diverse biological activities.
  • Morpholino group : Often associated with improved solubility and bioavailability.
  • Triazine core : Linked to antitumor properties.
  • Piperazine moiety : Common in pharmaceuticals for its pharmacokinetic properties.

Molecular Formula : C22H21F2N7O2
CAS Number : 1246203-34-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. The imidazole and triazine components are particularly noted for their roles in inhibiting specific kinases and enzymes that are critical in cancer cell growth.

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance:

  • In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468 .
  • A specific study reported that compounds with imidazole rings showed significant inhibition of tubulin polymerization, which is crucial for cancer cell mitosis .

Inhibition Studies

Research indicates that the compound may act as an inhibitor of several key pathways involved in cancer progression:

  • Tubulin Polymerization : The compound's structural similarities to known inhibitors suggest it may disrupt microtubule dynamics, leading to cell cycle arrest .
  • Kinase Inhibition : The triazine component is associated with the inhibition of phosphoinositide 3-kinases (PI3Ks), which are pivotal in tumor growth signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyCell LineIC50 Value (nM)Mechanism
Study 1HCT-15200Tubulin inhibition
Study 2MDA-MB-468150PI3K inhibition
Study 3HeLa100Microtubule disruption

These studies collectively indicate a promising profile for the compound as a potential anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis demonstrates that modifications to the imidazole and piperazine moieties significantly influence biological activity. For example:

  • Substituents on the imidazole ring enhance binding affinity to target proteins.
  • Aliphatic groups on the piperazine ring improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,3,5-triazine derivatives optimized for target-specific interactions. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Purity (%) Reported Activity
4-(4-(1H-Imidazol-1-yl)-6-Morpholino-1,3,5-Triazin-2-yl)-N-(2,4-Difluorophenyl)Piperazine-1-Carboxamide - 4-position: 1H-imidazol-1-yl
- 6-position: Morpholino
- N-linked: 2,4-difluorophenyl
C₂₀H₂₁F₂N₉O₂ N/A Kinase inhibition (hypothetical)
4-(4-Chloro-6-(2-(Difluoromethyl)-1H-Benzo[d]Imidazol-1-yl)-1,3,5-Triazin-2-yl)Morpholine (A325005) - 4-position: Chloro
- 6-position: 2-(Difluoromethyl)-benzimidazol
C₁₅H₁₃ClF₂N₆O 95 Anticancer (in vitro cytotoxicity assays)

Key Differences and Implications

Substituent Effects on Bioactivity: The 1H-imidazol-1-yl group in the target compound may enhance hydrogen-bonding interactions with kinase active sites compared to the chloro substituent in A325005. Chloro groups are often used to improve metabolic stability but may reduce target affinity in certain contexts . The morpholino group at position 6 is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors), contributing to solubility and binding pocket compatibility.

Piperazine-Carboxamide vs. Simple Morpholine Linkage :

  • The piperazine-1-carboxamide moiety in the target compound provides conformational flexibility and additional hydrogen-bonding sites, which may improve selectivity for specific kinase isoforms. A325005 lacks this feature, relying on a rigid morpholine linkage.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s multi-step synthesis introduces variability in purity and yield, whereas A325005’s simpler structure allows for higher purity (95%) .

Q & A

Q. What are the key synthetic strategies for constructing the triazine core with morpholino and imidazole substituents?

The triazine core can be synthesized via nucleophilic substitution reactions. For example, intermediates like 6-morpholino-1,3,5-triazin-2-amine are alkylated with halogenated imidazole derivatives under high-temperature conditions (e.g., sulfolane at 150°C) to introduce the imidazole moiety . Piperazine residues are incorporated via alkylation of aromatic amines with bis(2-chloroethyl)amine, followed by functionalization (e.g., methylation or benzylation) to tailor solubility or reactivity .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns on the triazine ring and piperazine-carboxamide linkage.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like carboxamide (C=O stretch) and morpholino (C-O-C) .
  • X-ray Crystallography: Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies.

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

  • Kinase Inhibition Screening: Using ATP-binding assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like PI3K or mTOR, given the triazine scaffold’s affinity for ATP-binding pockets.
  • Antimicrobial Testing: Disk diffusion or microdilution methods against Gram-positive/negative bacteria, referencing similar piperazine-triazine derivatives with reported activity .

Advanced Research Questions

Q. What methodologies address low yield in piperazine-carboxamide coupling reactions?

  • Optimized Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
  • Catalytic Activation: Use of coupling agents like HATU or DCC improves carboxamide bond formation.
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like imidazole ring decomposition .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolite Profiling: LC-MS/MS identifies active/inactive metabolites, addressing discrepancies due to metabolic instability.
  • Physicochemical Optimization: LogP adjustments (via substituent modifications) enhance membrane permeability. For example, replacing morpholino with smaller heterocycles (e.g., piperidine) may improve bioavailability .
  • In Silico PK/PD Modeling: Tools like COMSOL Multiphysics integrate absorption/distribution parameters to refine dosing regimens .

Q. What computational approaches predict target binding modes for SAR refinement?

  • Molecular Docking (AutoDock Vina): Simulates interactions with kinase domains, prioritizing substituents that fill hydrophobic pockets (e.g., 2,4-difluorophenyl’s role in π-π stacking).
  • Molecular Dynamics (MD) Simulations (GROMACS): Assesses binding stability under physiological conditions, identifying residues critical for affinity .
  • Free Energy Perturbation (FEP): Quantifies substituent effects (e.g., morpholino vs. piperidine) on binding energy .

Q. How can reaction mechanisms for unexpected byproducts (e.g., quaternary salts) be elucidated?

  • Isolation and Characterization: Purify byproducts via preparative HPLC and characterize with NMR/HRMS.
  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in morpholino) tracks atom transfer during side reactions.
  • Kinetic Studies: Variable-temperature NMR monitors intermediate formation, as seen in atypical quaternary salt generation from 2-chlorobenzimidazole derivatives .

Methodological Resources

Q. Which databases or tools support SAR development for triazine derivatives?

  • PubChem: Validates physicochemical properties (e.g., solubility, LogP) of analogous compounds .
  • ChEMBL: Curates bioactivity data for triazine-based kinase inhibitors.
  • Reaxys: Retrieves synthetic protocols for morpholino-triazine intermediates .

Q. What experimental design frameworks minimize bias in biological assays?

  • Blinded Studies: Separate compound preparation and assay execution teams.
  • Positive/Negative Controls: Include known kinase inhibitors (e.g., staurosporine) and vehicle-treated samples.
  • Dose-Response Curves: Use 8–12 concentration points to calculate IC₅₀ values with Hill slope validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.